Ethyl 2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetate
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Overview
Description
- Ethyl 2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetate is a complex organic compound with a unique structure.
- It contains a triazolopyridazine core, a sulfonamide group, and an ethyl ester functionality.
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 4-methylbenzenesulfonamide with ethyl 2-bromoacetate, followed by cyclization with 1,2,4-triazole-3-thiol. The reaction proceeds under appropriate conditions to yield the target compound.
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity: Ethyl 2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the specific reaction conditions and the functional groups targeted.
Scientific Research Applications
Medicinal Chemistry: Researchers explore the compound’s potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: Investigations into its interactions with enzymes, receptors, or cellular pathways.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Ethyl 2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetate stands out due to its triazolopyridazine scaffold and sulfonamide moiety.
Similar Compounds: While I don’t have specific names for similar compounds, related structures may exist in the literature.
Remember that this compound’s full potential awaits further exploration, and ongoing research may reveal additional applications and insights
Properties
Molecular Formula |
C18H21N5O4S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
ethyl 2-[[3-[2-[(4-methylphenyl)sulfonylamino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H21N5O4S2/c1-3-27-18(24)12-28-17-9-8-15-20-21-16(23(15)22-17)10-11-19-29(25,26)14-6-4-13(2)5-7-14/h4-9,19H,3,10-12H2,1-2H3 |
InChI Key |
DEZFTTMFSPADNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2CCNS(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Origin of Product |
United States |
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